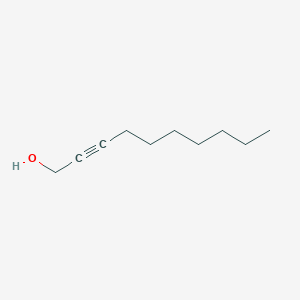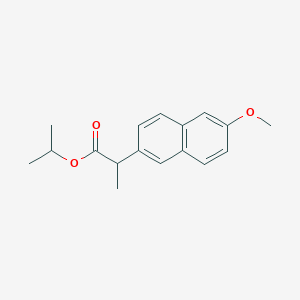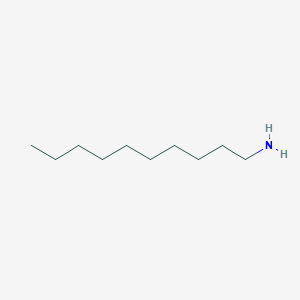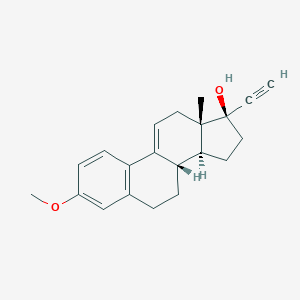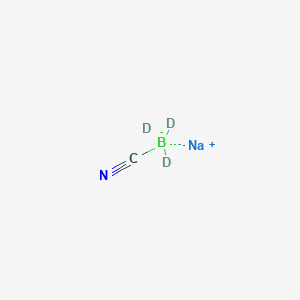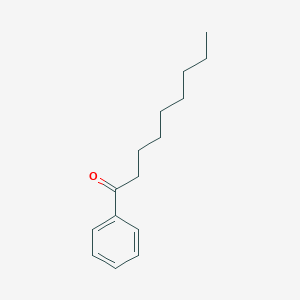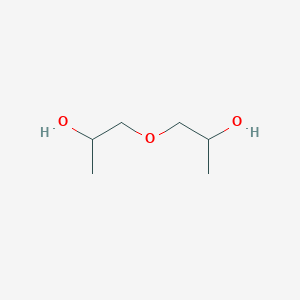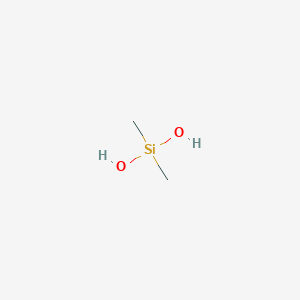
Cyclohexanecarboxaldehyde
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde is an α,β-unsaturated aldehyde . It is used for the synthesis of poly (vinyl cyclohexanal) and as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst .
Synthesis Analysis
Cyclohexanecarboxaldehyde can be synthesized using a Grignard reagent. The Grignard reagent is cooled to -20° C and then 1.506 g of dimethylformamide is added dropwise over about 2 hours. The system is kept at a temperature below 0° C for 2 hours. Then, 7 L of HCl having a concentration of 4 mol/L is added dropwise to terminate the reaction and obtain the reaction product .Molecular Structure Analysis
The molecular formula of Cyclohexanecarboxaldehyde is C7H12O. The molecule contains a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 aldehyde .Chemical Reactions Analysis
Cyclohexanecarboxaldehyde participates in the synthesis of benzopyrans . It was also used as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst .Physical And Chemical Properties Analysis
Cyclohexanecarboxaldehyde has a molecular weight of 112.1696. It is a clear colorless to faintly pink liquid. It has a melting point of 34-35°C, a boiling point of 161-163 °C, and a density of 0.926 g/mL at 25 °C. It is soluble in chloroform, ether, and alcohol, and slightly soluble in water .Applications De Recherche Scientifique
Chemical Synthesis
Cyclohexanecarboxaldehyde is used as a model substrate in the synthesis of propargylamines . Propargylamines are important intermediates in organic synthesis and have a wide range of applications in the pharmaceutical industry.
Polymer Science
Cyclohexanecarboxaldehyde is used for the synthesis of poly(vinyl cyclohexanal) . These polymers have potential applications in various fields such as coatings, adhesives, and sealants.
Catalysis
Cyclohexanecarboxaldehyde is employed in an aldol reaction with ethyl diazoacetate catalyzed by basic, nanoparticulate magnesium oxide . This reaction leads to α-diazo-β-hydroxyesters, which are useful intermediates in organic synthesis.
Spectroscopy
Cyclohexanecarboxaldehyde has been used to study the gas-phase microwave spectrum . This helps in understanding the molecular structure and dynamics, which is crucial in fields like astrochemistry and environmental science.
Safety and Hazards
Cyclohexanecarboxaldehyde is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Mécanisme D'action
Target of Action
Cyclohexanecarboxaldehyde, also known as Hexahydrobenzaldehyde , is a chemical compound with the molecular formula C7H12O It has been used as a model substrate in the synthesis of propargylamines using fe3o4 nanoparticles as a catalyst .
Mode of Action
It has been used in the study of gas-phase microwave spectrum and for the synthesis of poly(vinyl cyclohexanal) . It has also been employed in an aldol reaction with ethyl diazoacetate catalyzed by basic, nanoparticulate magnesium oxide leading to α-diazo-β-hydroxyesters .
Biochemical Pathways
Aldehyde deformylations, which occur in organisms during metabolism and biosynthesis, are catalyzed by metalloenzymes through metal dioxygen active cores
Pharmacokinetics
Its physical properties such as boiling point (161-163 °c), density (0926 g/mL at 25 °C), and storage temperature (2-8°C) are known . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of propargylamines and α-diazo-β-hydroxyesters suggests that it may have a role in the formation of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohexanecarboxaldehyde. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.
Propriétés
IUPAC Name |
cyclohexanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDZFBHBWTVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174375 | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclohexanecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexanecarboxaldehyde | |
CAS RN |
2043-61-0 | |
| Record name | Cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANECARBOXALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0X317TE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclohexanecarboxaldehyde?
A1: Cyclohexanecarboxaldehyde has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.
Q2: Are there any characteristic spectroscopic data available for cyclohexanecarboxaldehyde?
A: Yes, research on cyclohexanecarboxaldehyde commonly employs nuclear magnetic resonance (NMR) spectroscopy to determine the conformational free energy of the formyl group. [] Studies have shown that the cis and trans-4-t-butyl derivatives of cyclohexanecarboxaldehyde can be used as models to understand the behavior of axial and equatorial formyl groups in this molecule. []
Q3: What are the typical applications of cyclohexanecarboxaldehyde in catalytic reactions?
A: Cyclohexanecarboxaldehyde serves as a valuable starting material in various organic reactions. For example, it's utilized in Prins reactions to synthesize 1,3-dioxanes, a class of heterocyclic compounds. [] These reactions can be efficiently catalyzed by Brønsted-acidic imidazolium ionic liquids, offering a simple and environmentally friendly approach to 1,3-dioxanes. []
Q4: How does cyclohexanecarboxaldehyde behave in reactions involving samarium diiodide?
A: Research has demonstrated that samarium diiodide can promote pinacol coupling reactions using cyclohexanecarboxaldehyde. [] This reaction, in the presence of polyethylene glycols, leads to the formation of 1,2-diols. [] Interestingly, the stereochemical outcome leans towards the threo-isomer with a diastereoselectivity as high as 10:1. [] This selectivity is noteworthy as it differs from benzaldehyde, suggesting two distinct mechanistic pathways in these pinacol coupling reactions. []
Q5: Can cyclohexanecarboxaldehyde be used in asymmetric synthesis?
A: Absolutely. A notable example is its use in catalytic enantioselective α‐acylvinyl anion reactions. [] Here, silyloxyallenes, synthesized from acylsilanes via the Kuwajima–Reich rearrangement, react with cyclohexanecarboxaldehyde in the presence of a chiral chromium(III) catalyst. [] This reaction provides access to enantioenriched β-substituted α,β-unsaturated carbinols with control over alkene geometry and a new stereogenic center. []
Q6: Are there any known cases of cyclohexanecarboxaldehyde acting as a catalyst poison?
A: Yes, in the context of benzyl alcohol hydrogenation, research indicates that cyclohexanecarboxaldehyde can act as a catalyst poison, particularly with rhodium catalysts. [] The formation of cyclohexanecarboxaldehyde as a byproduct during the reaction leads to a significant decrease in the hydrogenation rate. [] Interestingly, this poisoning effect is less pronounced with platinum catalysts. []
Q7: Can cyclohexanecarboxaldehyde be biotransformed by microorganisms?
A: Yes, studies using Aspergillus niger NRRL 326 show this fungus can biotransform isophorone into various products, including 3,3-dimethyl-5-oxo-cyclohexanecarboxaldehyde. [, ] This highlights the potential of microorganisms to modify and potentially detoxify cyclohexanecarboxaldehyde and related compounds. [, ]
Q8: How does the structure of cyclohexanecarboxaldehyde, particularly the cyclohexyl ring, influence its activity?
A: The cyclohexyl ring in cyclohexanecarboxaldehyde plays a significant role in its activity, particularly in the context of leukotriene B4 (LTB4) antagonism. [] Research on cyclohexane derivatives as LTB4 antagonists suggests that incorporating a 1,3-disubstituted cyclohexyl motif into the triene system of LTB4 leads to potent antagonists. [] This approach has yielded compounds with excellent affinity for LTB4 receptors, highlighting the importance of the cyclohexyl ring in mimicking the spatial and electronic properties of the natural ligand. []
Q9: Does the presence or absence of an aromatic ring in aldehydes impact their interaction with phospholipid layers?
A: Research exploring the impact of odor molecules on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) molecular layers, which serve as simplified models of epithelial cellular membranes, provides valuable insights into this question. [] Studies comparing the effects of benzaldehyde (aromatic) and cyclohexanecarboxaldehyde (aliphatic) revealed that the presence of an aromatic ring in benzaldehyde enhances its ability to counteract the disruptive effects of malodor substances on DOPC layers. []
Q10: Are there any viable alternatives or substitutes for cyclohexanecarboxaldehyde in specific applications?
A: The choice of alternatives depends largely on the specific application. For instance, in the synthesis of α,δ-dioxygenated allylic stannanes, researchers have explored the use of methoxymethyl (MOM) ethers as an alternative to tert-butyldimethylsilyl (TBS) ethers for protecting the hydroxyl group in the starting materials. [] The MOM-protected allylic stannanes, upon transmetalation with indium chloride, demonstrate improved diastereoselectivity in additions to aldehydes like cyclohexanecarboxaldehyde compared to their TBS counterparts. [] This highlights how subtle structural modifications can significantly impact the reaction outcome and lead to the identification of superior synthetic alternatives. []
Q11: What analytical techniques are commonly employed to study cyclohexanecarboxaldehyde and its reactions?
A: A range of analytical techniques are crucial for characterizing cyclohexanecarboxaldehyde and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) is extensively used to identify and quantify reaction products, as seen in studies of biotransformation reactions using Aspergillus niger NRRL 326. [, ] Additionally, high performance liquid chromatography (HPLC) plays a vital role in analyzing both volatile and non-volatile metabolites produced in these biotransformation processes. []
Q12: Are there any cross-disciplinary applications of cyclohexanecarboxaldehyde?
A: Yes, cyclohexanecarboxaldehyde finds applications beyond traditional synthetic chemistry. For example, in materials science, its use in synthesizing ciclesonide, an inhaled corticosteroid for asthma treatment, highlights its relevance in medicinal chemistry and drug development. [] Ciclesonide, designed to have potent local anti-inflammatory activity with a good safety profile, exemplifies the cross-disciplinary nature of research involving cyclohexanecarboxaldehyde. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


